molecular formula C17H17ClN6O4S B10856833 E3 ligase Ligand 18

E3 ligase Ligand 18

Cat. No.: B10856833
M. Wt: 436.9 g/mol
InChI Key: CEOFSRBWEZNKGM-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E3 ligase Ligand 18 is a small molecule that binds to E3 ubiquitin ligases, which are enzymes involved in the ubiquitination process. Ubiquitination is a post-translational modification where ubiquitin proteins are attached to a substrate protein, marking it for degradation by the proteasome. This compound plays a crucial role in targeted protein degradation, making it a valuable tool in biochemical research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 ligase Ligand 18 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may vary depending on the specific structure of the ligand, but common steps include:

    Formation of the Core Structure: This step involves the construction of the core scaffold of the ligand using various organic reactions such as condensation, cyclization, and functional group transformations.

    Functionalization: The core structure is then functionalized with specific groups that enhance its binding affinity to E3 ligases. This may involve reactions such as alkylation, acylation, and amination.

    Final Coupling: The final step involves coupling the functionalized core structure with a linker or another molecule to complete the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control.

Chemical Reactions Analysis

Types of Reactions

E3 ligase Ligand 18 undergoes various chemical reactions, including:

    Oxidation: The ligand can be oxidized to form different oxidation states, which may affect its binding affinity and activity.

    Reduction: Reduction reactions can modify the ligand’s functional groups, potentially altering its properties.

    Substitution: The ligand can undergo substitution reactions where specific functional groups are replaced with others, affecting its binding characteristics.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include oxidized or reduced forms of the ligand, as well as substituted derivatives with different functional groups.

Scientific Research Applications

E3 ligase Ligand 18 has a wide range of scientific research applications, including:

Mechanism of Action

E3 ligase Ligand 18 exerts its effects by binding to E3 ubiquitin ligases, facilitating the transfer of ubiquitin to substrate proteins. This process involves the following steps:

Comparison with Similar Compounds

E3 ligase Ligand 18 can be compared with other similar compounds, such as:

    Cereblon Ligands: These ligands bind to the cereblon E3 ligase and are used in the development of PROTACs.

    Von Hippel-Lindau Ligands: These ligands target the von Hippel-Lindau E3 ligase and are also used in PROTAC development.

    Inhibitors of Apoptosis Proteins Ligands: These ligands bind to inhibitors of apoptosis proteins and modulate their activity.

This compound is unique in its specific binding affinity and selectivity for certain E3 ligases, making it a valuable tool for targeted protein degradation and therapeutic applications .

Properties

Molecular Formula

C17H17ClN6O4S

Molecular Weight

436.9 g/mol

IUPAC Name

(2R)-2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C17H17ClN6O4S/c1-8(25)20-11(15(27)28)7-29-17-21-12-13(22-16(19)23-14(12)26)24(17)6-9-2-4-10(18)5-3-9/h2-5,11H,6-7H2,1H3,(H,20,25)(H,27,28)(H3,19,22,23,26)/t11-/m0/s1

InChI Key

CEOFSRBWEZNKGM-NSHDSACASA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)N=C(NC2=O)N)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)N=C(NC2=O)N)C(=O)O

Origin of Product

United States

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